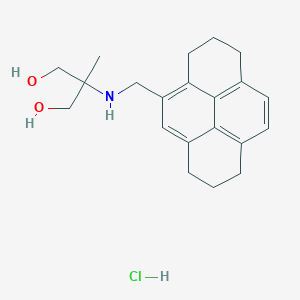

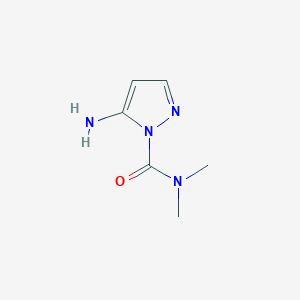

5-氨基-N,N-二甲基-1H-吡唑-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

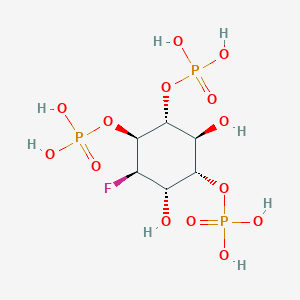

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. The presence of an amino group and a carboxamide group in the molecule suggests potential for various chemical reactions and biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 5-amino-1H-pyrazole-4-carboxamides is well represented and serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of related 5-amino-1H-pyrazole-4-carboxamides involves several steps, including the reaction of different starting materials such as arylaminopyrazoles with acetylacetone or arylidenemalononitriles to yield pyrazolopyrimidine derivatives . Another approach includes the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction to obtain 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the synthesis of 5-amino-3-hydroxy-1H-pyrazole-1-carboxamide as a structural lead for skeletal muscle relaxants has been reported, which involves a base-catalyzed cyclization of a semicarbazide intermediate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray diffraction analysis. For instance, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was elucidated using these techniques . The molecular geometries can vary depending on the substituents at different positions on the pyrazole ring, as seen in the synthesis and crystal structures of related imidazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-1H-pyrazole-4-carboxamides allows for the formation of various heterocyclic compounds. For example, Schiff bases can be obtained upon treatment with isatin and selected aldehydes . Additionally, reactions with benzylthiol or thiophenols can afford tetrahydropyrazolodiazepinones . The reactivity of these compounds is also demonstrated in the synthesis of pyrazolopyrimidine derivatives and their subsequent reactions to yield different heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1H-pyrazole-4-carboxamides and their derivatives are influenced by their molecular structure. The presence of amino and carboxamide groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, which can affect the compound's solubility, melting point, and overall stability. The crystalline structures of related compounds have been studied to understand these properties better .

科学研究应用

吡唑衍生物的合成和生物活性

吡唑衍生物,包括 5-氨基-N,N-二甲基-1H-吡唑-1-甲酰胺,已显示出广泛的生物活性,使其成为药物化学中的关注焦点。这些化合物由于在产生生物活性化合物方面具有显着潜力,因此被用作药效团。它们表现出多种生物活性,如抗癌、镇痛、抗炎、抗微生物、抗病毒、抗惊厥、抗组胺和抗 HIV 作用。吡唑衍生物的合成涉及缩合然后环化的步骤,采用磷酰氯 (POCl3)、二甲基甲酰胺、乙酰胺和肼等常见试剂。这些过程产生杂环吡唑,这些吡唑可用作进一步化学修饰以增强生物活性的重要模板 (Dar 和 Shamsuzzaman,2015)。

抗肿瘤活性

与吡唑结构密切相关的咪唑衍生物因其抗肿瘤特性而受到研究。一些衍生物已通过临床前测试阶段,表明这些化合物在开发新的抗癌药物中的潜力。这突出了吡唑和咪唑化合物在合成具有多种生物特性的化合物(包括抗肿瘤作用)中的重要性 (Iradyan 等,2009)。

吡唑啉的治疗应用

吡唑啉衍生物以其多种药理作用而闻名,包括抗菌、抗炎、镇痛、抗抑郁和抗癌活性等。这些衍生物广泛的治疗应用归因于其显着的药理特性,使其在药物发现和开发中具有价值。合成和专利文献揭示了吡唑啉衍生物广泛的药用应用,强调了它们在创造新的治疗剂方面的潜力 (Shaaban 等,2012)。

AICAr 的 AMPK 独立效应

5-氨基咪唑-4-甲酰胺核糖核苷 (AICAr) 是 AMPK 活性的药理调节剂,广泛用于与代谢和癌症发病机制相关的研究中。虽然最初用作 AMPK 激活剂,但研究发现 AICAr 激活 AMPK 的许多作用实际上是 AMPK 独立的。这证明了所涉及的生化途径的复杂性,以及在使用 AICAr 的研究中仔细解释结果的必要性,突出了其在与 AMPK 信号传导相关的最初范围之外的广泛应用 (Visnjic 等,2021)。

安全和危害

未来方向

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are expected to continue playing a significant role in the synthesis of novel and applicable heterocyclic compounds .

属性

IUPAC Name |

5-amino-N,N-dimethylpyrazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRRJNXNZXQRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)